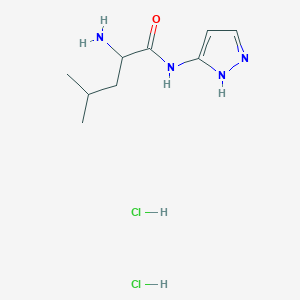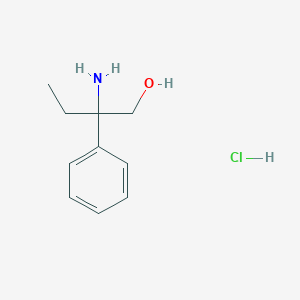
2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride
Übersicht
Beschreibung
2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride, abbreviated as AMPPD, is an organic compound that has a wide range of applications in laboratories and scientific research. It is a white crystalline solid that is soluble in water and organic solvents. AMPPD is commonly used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a research tool in neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Characterization
- A study by Aggarwal et al. (2009) discusses the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines through reactions involving amino-hydrazinopyrazole dihydrochloride. This research demonstrates the compound's role in the synthesis of complex pyrazolo[1,5-a]pyrimidine structures, offering insights into the diverse synthetic applications of pyrazole derivatives (Aggarwal et al., 2009).
Corrosion Inhibition
- In the field of materials science, Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The study provides evidence of the compound's utility in protecting metals from corrosion, highlighting its potential in industrial applications to enhance the longevity of metal structures (Yadav et al., 2016).
Antimicrobial Activity
- Joshi (2015) conducted research on the synthesis, characterization, and antimicrobial activity of new dihydropyridine derivatives derived from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide. This work suggests the potential of such compounds, including pyrazole derivatives, in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Joshi, 2015).
Anticancer Agents
- Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities. The findings reveal the compound's significance in medicinal chemistry for designing novel anticancer agents with improved efficacy (Gomha et al., 2016).
Enzymatic Halogenation
- Franssen et al. (1987) examined the enzymatic halogenation of pyrazoles, revealing the compound's utility in generating chlorinated derivatives. Such processes are crucial for creating intermediates in pharmaceutical synthesis, showcasing the broader chemical applications of pyrazole derivatives (Franssen et al., 1987).
Eigenschaften
IUPAC Name |
2-amino-4-methyl-N-(1H-pyrazol-5-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-6(2)5-7(10)9(14)12-8-3-4-11-13-8;;/h3-4,6-7H,5,10H2,1-2H3,(H2,11,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTFUFJLXWYOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)




![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)





![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)